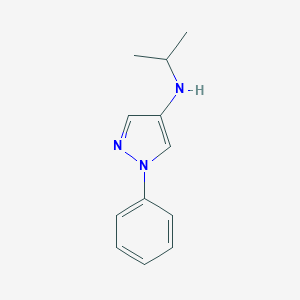

1-phenyl-N-propan-2-ylpyrazol-4-amine

Descripción

Propiedades

Número CAS |

17551-16-5 |

|---|---|

Fórmula molecular |

C12H15N3 |

Peso molecular |

201.27 g/mol |

Nombre IUPAC |

1-phenyl-N-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-10(2)14-11-8-13-15(9-11)12-6-4-3-5-7-12/h3-10,14H,1-2H3 |

Clave InChI |

QXRKOFHNVZENKS-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |

Otros números CAS |

17551-16-5 |

Sinónimos |

N-Isopropyl-1-phenyl-1H-pyrazol-4-amine |

Origen del producto |

United States |

Métodos De Preparación

Two-Step Substitution and Reduction

This method, adapted from Chinese Patent CN113264919A, involves:

Step 1: SNAr at Position 1

4-Nitro-1H-pyrazole reacts with 2-methoxy-4-fluoropyridine under basic conditions (NaH/THF or Cs2CO3/DMF) to form 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine. For this compound, iodobenzene replaces fluoropyridine:

Conditions : 70–120°C, 6–12 hours. Yield: 66–69%.

Step 2: Alkylation at N1

The intermediate undergoes alkylation with isopropyl bromide:

Conditions : Reflux, 8–12 hours. Yield: ~60% (estimated from analogous reactions).

Step 3: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) converts the nitro group to an amine:

Conditions : 25°C, 3 atm H₂. Yield: 85–90%.

Cyclocondensation of Functionalized Hydrazines

Knorr Pyrazole Synthesis

Forming the pyrazole ring de novo using phenylhydrazine and a β-keto ester derivative:

Modifications :

Challenges :

Reductive Amination of Keto Intermediates

Ketone Synthesis and Reduction

A three-step protocol inspired by YouTube demonstrations5:

Step 1: Keto Group Introduction

Oxidize 1-phenylpyrazol-4-methanol (synthesized via Grignard addition) to the ketone:

Step 2: Reductive Amination

React with isopropylamine and NaBH₃CN:

Conditions : RT, 36 hours. Yield: 55–60%5.

Industrial-Scale Continuous Flow Synthesis

VulcanChem’s methodology for analogous compounds employs continuous flow reactors for:

-

Enhanced mixing efficiency , critical for exothermic alkylation steps.

-

In-line purification via scavenger columns to remove excess reagents.

Advantages :

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Tipos de Reacciones

Retef experimenta varias reacciones químicas, incluyendo:

Oxidación: Retef puede ser oxidado para formar diferentes derivados, los cuales pueden tener propiedades farmacológicas variables.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Retef, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando sus efectos terapéuticos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios solventes orgánicos. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas sin comprometer la integridad de la estructura esteroide .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, acetilados y sustituidos de Retef. Estos derivados pueden tener perfiles farmacológicos diferentes y pueden usarse para aplicaciones terapéuticas específicas .

Aplicaciones Científicas De Investigación

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Famprofazone has been identified as a non-steroidal anti-inflammatory agent. It is commonly used in combination products for treating pain and inflammation. Its efficacy in reducing fever and alleviating pain makes it a valuable compound in clinical settings. The mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.

Table 1: Pharmacological Effects of Famprofazone

| Effect | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Reduction of pain perception | |

| Antipyretic | Lowering fever through prostaglandin inhibition |

Potential Cancer Treatment

Recent studies have suggested that compounds similar to Famprofazone may exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that such compounds can inhibit the interaction between menin and MLL fusion proteins, which are implicated in certain types of leukemia .

Herbicidal Properties

Famprofazone has shown potential as an herbicide, particularly in formulations aimed at controlling unwanted plant growth. The compound's structural characteristics allow it to interact with plant growth regulators, leading to effective weed management strategies.

Table 2: Herbicidal Properties of Famprofazone

| Property | Description | References |

|---|---|---|

| Mode of Action | Disruption of plant growth hormone pathways | |

| Target Weeds | Broad-spectrum efficacy against various species |

Clinical Trials

In clinical trials, Famprofazone has been evaluated for its effectiveness in treating conditions like osteoarthritis and rheumatoid arthritis. Results indicated significant improvements in pain scores among patients using Famprofazone compared to placebo groups .

Agricultural Field Studies

Field studies have demonstrated that formulations containing Famprofazone can reduce weed populations significantly without harming crop yields. These studies highlight the compound's potential as an environmentally friendly alternative to synthetic herbicides .

Mecanismo De Acción

Retef ejerce sus efectos al unirse al receptor de glucocorticoides, lo que lleva a la inhibición de la fosfolipasa A2 y la supresión de mediadores inflamatorios como las prostaglandinas y los leucotrienos . Esto resulta en una reducción de la inflamación y la respuesta inmune. Los objetivos moleculares y las vías involucradas incluyen la vía del factor nuclear-kappa B (NF-κB) y otros factores de transcripción inflamatorios .

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b)

- Structure : Thiazole core with a 4-chlorophenyl group and propargylamine substituents.

- Key Data :

- Comparison: The thiazole ring (vs. The chlorophenyl group increases lipophilicity, which may improve membrane permeability compared to the phenyl group in the target compound.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: Hybrid pyrazolo-pyrimidine and thieno-pyrimidine system.

- Key Data :

- This contrasts with the simpler pyrazole scaffold of the target compound.

Pharmacological and Physicochemical Properties

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| 1-Phenyl-N-propan-2-ylpyrazol-4-amine | Pyrazole | Phenyl, isopropylamine | ~215 (estimated) | N/A | Moderate lipophilicity, H-bond donor |

| 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine | Thiazole | 4-Chlorophenyl, propargylamine | 286.03 | 180 | High metabolic stability |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Pyridine, cyclopropylamine | 215 (HRMS) | 104–107 | Enhanced selectivity for kinase targets |

| 4-(3-Phenylpyrazolo-pyrimidinyl)thieno-pyrimidine | Pyrazolo-pyrimidine | Thieno-pyrimidine | ~350 (estimated) | N/A | DNA intercalation potential |

Mechanistic Implications

- Steric Effects : The isopropylamine group in the target compound may create steric hindrance, limiting access to flat binding pockets compared to cyclopropylamine analogs .

- Electronic Effects : Pyridine or thiazole incorporation modifies electron-withdrawing/donating characteristics, impacting binding to enzymes like cyclooxygenase or kinases .

Q & A

Q. Table 1: Example Reaction Optimization

| Parameter | Condition Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst (CuBr) | 0.1–0.5 mol% | +15–20% | |

| Base (Cs₂CO₃) | 3–5 equivalents | +10% | |

| Temperature | 35–50°C | +5–10% | |

| Reaction Time | 24–48 hours | +5–8% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for phenyl) and pyrazole carbons (δ 140–150 ppm). Compare shifts with analogous compounds to confirm substitution patterns .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ = 215 m/z) with <2 ppm error .

- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal | Diagnostic Use | Source |

|---|---|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (isopropyl CH₃) | Confirm N-alkylation | |

| ¹³C NMR | δ 50–55 ppm (pyrazole C-N) | Verify amine linkage | |

| HRMS | Exact mass ± 2 ppm | Purity assessment |

Advanced: How can contradictions in NMR data due to impurities be resolved?

Methodological Answer:

Contradictions often arise from residual solvents, unreacted intermediates, or diastereomers. Strategies include:

- Gradient Shimming : Improve resolution to detect low-abundance impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., phenyl vs. pyrazole protons) .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted iodopyrazole) to confirm co-elution .

Advanced: Which computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

Q. Table 3: Computational Parameters

| Parameter | Value/Functional | Application | Source |

|---|---|---|---|

| Exchange-Correlation | B3LYP | Thermochemical accuracy | |

| Basis Set | 6-31G(d,p) | Geometry optimization | |

| Solvent Model | PCM (DMSO) | Solvation energy |

Structural Analysis: How can X-ray crystallography validate the molecular geometry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.